molecular formula C14H20N4 B2813060 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1517080-53-3

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile

Cat. No.: B2813060
CAS No.: 1517080-53-3
M. Wt: 244.342
InChI Key: PBUPLNPWVNGIDD-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is a chemical compound with the molecular formula C14H20N4. . The compound features a benzonitrile core substituted with an amino group and a piperidine ring bearing a dimethylamino group.

Scientific Research Applications

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, some compounds with a piperidine ring have been found to exhibit anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is unique due to the combination of its benzonitrile core, amino group, and the dimethylamino-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUPLNPWVNGIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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